molecular formula C16H16N4O2 B2898539 Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate CAS No. 477868-50-1

Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate

Cat. No. B2898539
M. Wt: 296.33
InChI Key: AGRSGLIYEAHZQE-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is complex and can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and can include aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using various techniques such as melting point determination and spectroscopic methods .

Future Directions

The future directions in the research of [1,2,4]triazolo[1,5-a]pyrimidines could involve the design and synthesis of new derivatives with enhanced biological activities. This could be achieved through the incorporation of different functional groups onto the [1,2,4]triazolo[1,5-a]pyrimidine ring . Furthermore, more studies are needed to fully understand their mechanism of action and potential therapeutic applications .

properties

IUPAC Name

ethyl 3-phenyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-2-22-15(21)13(10-12-6-4-3-5-7-12)14-8-9-17-16-18-11-19-20(14)16/h3-9,11,13H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRSGLIYEAHZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate

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